chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene
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Overview
Description
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene is an organozinc compound with the molecular formula (CH3O)2C6H3CH2ZnCl. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Scientific Research Applications
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Preparation Methods
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The resulting product is a solution of 2,5-dimethoxybenzylzinc chloride in THF .
Chemical Reactions Analysis
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc chloride moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Mechanism of Action
The mechanism of action of 2,5-dimethoxybenzylzinc chloride primarily involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound facilitates the transfer of the benzyl group to other molecules, forming new carbon-carbon bonds. This process often involves the formation of a transient organopalladium intermediate in the case of Suzuki-Miyaura coupling reactions .
Comparison with Similar Compounds
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene can be compared with other similar organozinc compounds, such as:
- 2,6-Dichlorobenzylzinc chloride
- 3-Methoxybenzylzinc chloride
- 4-Methoxybenzylzinc chloride
- 5-Bromo-2-methoxybenzylzinc chloride
- 3,5-Dimethoxybenzylmagnesium chloride
These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. For example, the presence of different substituents can affect the compound’s stability, reactivity, and suitability for specific reactions .
Properties
CAS No. |
352530-32-6 |
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Molecular Formula |
C9H11ClO2Zn |
Molecular Weight |
252.0 g/mol |
IUPAC Name |
zinc;2-methanidyl-1,4-dimethoxybenzene;chloride |
InChI |
InChI=1S/C9H11O2.ClH.Zn/c1-7-6-8(10-2)4-5-9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
FVNAPJHJQKRGFC-UHFFFAOYSA-M |
SMILES |
COC1=CC(=C(C=C1)OC)[CH2-].Cl[Zn+] |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)[CH2-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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